molecular formula C6H5F3N2O B13112258 Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-

Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-

Cat. No.: B13112258
M. Wt: 178.11 g/mol
InChI Key: WOVPBIZADKZIOS-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one typically involves the reaction of 2-(trifluoromethyl)imidazole with ethanone derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one
  • 1-(2-(Trifluoromethyl)-1H-pyrimidin-5-yl)ethan-1-one
  • 1-(2-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one

Uniqueness

1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one is unique due to its specific trifluoromethyl-imidazole structure, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its enhanced lipophilicity and potential for diverse chemical reactions make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H5F3N2O/c1-3(12)4-2-10-5(11-4)6(7,8)9/h2H,1H3,(H,10,11)

InChI Key

WOVPBIZADKZIOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)C(F)(F)F

Origin of Product

United States

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